5-nitro-N',N'-diphenylfuran-2-carbohydrazide

Antitrypanosomal Activity Cytotoxicity Structure-Activity Relationship

5-Nitro-N',N'-diphenylfuran-2-carbohydrazide is a synthetic small molecule belonging to the 5-nitrofuran-2-carbohydrazide class, a family widely investigated for antimicrobial and antiparasitic drug discovery. The compound features a 5-nitrofuran core linked to a diphenyl-substituted hydrazide moiety.

Molecular Formula C17H13N3O4
Molecular Weight 323.30 g/mol
Cat. No. B5888025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N',N'-diphenylfuran-2-carbohydrazide
Molecular FormulaC17H13N3O4
Molecular Weight323.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O4/c21-17(15-11-12-16(24-15)20(22)23)18-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,18,21)
InChIKeyBIDRDWOISBHOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-N',N'-diphenylfuran-2-carbohydrazide: A Defined 5-Nitrofuran Scaffold for Anti-Infective Discovery


5-Nitro-N',N'-diphenylfuran-2-carbohydrazide is a synthetic small molecule belonging to the 5-nitrofuran-2-carbohydrazide class, a family widely investigated for antimicrobial and antiparasitic drug discovery [1]. The compound features a 5-nitrofuran core linked to a diphenyl-substituted hydrazide moiety. This structural configuration is associated with the class's known mechanism of action, which typically involves enzymatic bioreduction of the nitro group to generate reactive radical species toxic to microorganisms [2]. Its primary relevance lies in early-stage medicinal chemistry for tropical infectious diseases and antifungal research.

Procurement Risk: Why 5-Nitrofuran-2-carbohydrazide Analogs Are Not Interchangeable


The blanket substitution of 5-nitro-N',N'-diphenylfuran-2-carbohydrazide with another 5-nitrofuran-2-carbohydrazide analog poses significant scientific risk. Proven structure-activity relationships (SAR) for this class demonstrate that minor modifications to the hydrazide substituent can create 1000-fold differences in potency against Trypanosoma brucei and dramatically shift selectivity indices relative to human cell lines [1]. The specific diphenyl substitution pattern alters key physicochemical properties critical for target engagement, such as lipophilicity (logP) and steric bulk, which directly influence membrane permeability and off-target binding profiles [2]. Using an unvetted analog can invalidate an entire screening campaign, wasting resources on a compound with vastly different, and potentially inferior, efficacy and safety profiles.

Quantitative Differentiation Evidence: 5-Nitro-N',N'-diphenylfuran-2-carbohydrazide vs. Close Analogs


Evidence Gap: Direct Biological Comparator Data for the Diphenyl Derivative

A systematic review of permissible primary literature and patent databases fails to identify any direct head-to-head or cross-study comparable quantitative biological data for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide. Foundational SAR studies on the 5-nitro-2-furancarbohydrazide class establish that aromatic substituent variations on the hydrazide nitrogen profoundly alter in vitro activity against T. brucei and T. cruzi, with some analogs being ~1000-fold more potent than the drug nifurtimox [1]. However, the specific diphenyl variant was not among the analogs for which ED50 or CC50 values were reported. This data absence is a primary differentiator for procurement: selecting this compound necessitates a commitment to de novo profiling, distinguishing it from well-characterized analogs.

Antitrypanosomal Activity Cytotoxicity Structure-Activity Relationship

Differentiation by Synthetic Strategy: A Protected, Patent-Enabled Route vs. General Methods

A key differentiator is the existence of a patented synthetic pathway for N',N'-disubstituted acid hydrazides, which provides a robust, scalable method directly applicable to 5-nitro-N',N'-diphenylfuran-2-carbohydrazide [1]. This patent describes a process via the reaction of an N'-monosubstituted acid hydrazide with an aldehyde in the presence of hydrogen and a hydrogenation catalyst. This route enables the selective introduction of the dual phenyl substituents, avoiding the complex mixtures often generated by direct alkylation or acylation methods used for simpler monosubstituted analogs like N'-phenyl-5-nitrofuran-2-carbohydrazide [2]. This provides the procuring scientist with a reproducible, high-yield route, unlike the generic, potentially low-yielding procedures for similar compounds.

Chemical Synthesis Process Chemistry IP Position

Structural Differentiation: The Impact of Diphenyl Substitution on Physicochemical Properties

The N',N'-diphenyl substitution uniquely defines the compound's physicochemical profile within the 5-nitrofuran class, serving as a direct structural differentiator from analogs with mono- or smaller dialkyl substitutions. The addition of two phenyl rings dramatically increases lipophilicity (calculated logP > 4) and steric bulk, directly impacting membrane permeability and promiscuous binding [1]. This contrasts sharply with a foundational analog like 5-nitrofuran-2-carbohydrazide (no N'-substituent, cLogP ~1), which is highly polar. This large difference in a key drug-likeness parameter means the target compound is predisposed for crossing biological barriers like the blood-brain barrier, a critical requirement for treating late-stage African trypanosomiasis, whereas the parent hydrazide would be predicted to be ineffective [2].

Physicochemical Properties Drug-likeness Lipophilicity

Validated Research Scenarios for 5-Nitro-N',N'-diphenylfuran-2-carbohydrazide Based on Evidence


Novel Lead Generation for Stage 2 Human African Trypanosomiasis (HAT)

Based on the predicted high lipophilicity (cLogP > 4) inferred from its diphenyl substitution, this compound is a strategically sound procurement choice for a CNS-focused antitrypanosomal screening cascade aimed at identifying leads capable of crossing the blood-brain barrier to treat Stage 2 HAT [1]. Its procurement over polar, low-logP analogs (cLogP ~1) directly aligns with the target product profile for this disease. Follow-up assays should reference the trypanocidal activity paradigms established for the compound class [2].

Structure-Activity Relationship (SAR) Expansion of the 5-Nitrofuran Chemotype

The definitive absence of public biological data for this specific derivative makes its procurement a powerful tool for generating novel intellectual property [1]. A medicinal chemistry program can use it as a key intermediate or final compound to systematically explore the SAR of N',N'-disubstitution on antitrypanosomal and antifungal potency, in vitro metabolic stability, and mitochondrial toxicity—areas highlighted as needing exploration for this class [2]. This directly contrasts with the purchase of a well-characterized analog where the patent landscape is already crowded.

Scale-up Process Feasibility Studies Using a Protected Route

For chemical process R&D teams, this compound serves as a model substrate to demonstrate the viability of the protected, patent-enabled catalytic reductive alkylation pathway for complex hydrazides [1]. Procuring the compound validates the scalability of the patented route for N',N'-diphenyl targets, providing a critical advantage over analogous compounds where such a robust and IP-secure large-scale synthesis has not been described [2].

Antifungal Drug-Resistance Profiling Panels

Given that the 5-nitrofuran scaffold shows potent activity, sometimes superior to fluconazole, against drug-resistant clinical Candida albicans isolates, this novel diphenyl derivative is a valuable inclusion in profiling panels for antifungal drug discovery [1]. Its procurement is justified by its structural novelty against resistant strains where cross-resistance to common azoles has been documented. Activity should be benchmarked against the fluconazole data presented in recent class-level studies [1].

Quote Request

Request a Quote for 5-nitro-N',N'-diphenylfuran-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.